Reproterol hydrochloride

Übersicht

Beschreibung

Reproterol hydrochloride is a short-acting β2 adrenoreceptor agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It was patented in 1965 and came into medical use in 1977 . The compound is known for its ability to relax bronchial muscles, thereby reducing breathing resistance .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Reproterolhydrochlorid beinhaltet die Reaktion von 1,3-Dimethylxanthin mit 3-(2-Aminoethyl)phenol unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Reproterolhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und modernsten Geräten, um die Konsistenz und Qualität des Endprodukts zu gewährleisten . Die Verbindung wird dann gereinigt und kristallisiert, um Reproterolhydrochlorid in seiner reinen Form zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Reproterolhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Reproterolhydrochlorid kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion dehydroxylierte Verbindungen produzieren kann .

Wissenschaftliche Forschungsanwendungen

Reproterolhydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Industrie: Wird bei der Entwicklung von Inhalationstherapien und anderen pharmazeutischen Formulierungen eingesetzt.

Wirkmechanismus

Reproterolhydrochlorid entfaltet seine Wirkung, indem es β2-Adrenozeptoren stimuliert, die sich in der glatten Muskulatur der Atemwege befinden . Diese Stimulation führt zur Aktivierung der Adenylatcyclase, was den Gehalt an cyclischem Adenosinmonophosphat (cAMP) erhöht. Erhöhte cAMP-Spiegel führen zur Entspannung der Bronchialmuskulatur, wodurch der Atemwegswiderstand reduziert und der Luftstrom verbessert wird .

Wissenschaftliche Forschungsanwendungen

Introduction to Reproterol Hydrochloride

This compound is a short-acting β2 adrenoreceptor agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It functions by promoting bronchodilation, which alleviates respiratory symptoms such as wheezing, shortness of breath, and chest tightness. This compound has been in medical use since its patent in 1965 and subsequent introduction into the market in 1977 .

Asthma Management

Reproterol is widely utilized for managing asthma-induced respiratory distress. Its rapid onset of action makes it suitable for acute asthma attacks, providing quick relief from bronchospasm. The combination of reproterol with other medications, such as cromoglycate, has been successfully employed to enhance both bronchodilation and anti-inflammatory effects .

Chronic Obstructive Pulmonary Disease (COPD)

In addition to asthma, reproterol is indicated for patients with COPD. It helps reduce breathing resistance and improves airflow, thereby enhancing the quality of life for individuals suffering from this chronic condition .

Doping Control

Reproterol has also been studied for its implications in sports medicine, particularly regarding its detection in doping control tests. Its ability to enhance physical performance through bronchodilation has made it a compound of interest in anti-doping regulations .

Comparative Efficacy

The following table summarizes the comparative efficacy of reproterol against other common β2 agonists:

| Drug | Potency (cAMP stimulation) | Onset of Action | Duration | Indications |

|---|---|---|---|---|

| Reproterol | Higher than albuterol | Rapid | Short | Asthma, COPD |

| Albuterol | Moderate | Rapid | Short | Asthma |

| Feterol | Moderate | Rapid | Short | Asthma |

Case Study 1: Efficacy in Asthma Management

A clinical trial involving patients with moderate to severe asthma demonstrated that reproterol significantly improved lung function as measured by forced expiratory volume (FEV1) compared to placebo. Patients reported a marked reduction in symptoms and an increase in exercise tolerance during the study period .

Case Study 2: Use in COPD

Another study focused on patients with COPD revealed that those treated with reproterol experienced a notable decrease in exacerbation rates and improved overall lung function metrics over a six-month period compared to standard care alone .

Wirkmechanismus

Reproterol hydrochloride exerts its effects by stimulating β2 adrenoreceptors located in the smooth muscle lining of the airways . This stimulation leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial muscles, thereby reducing airway resistance and improving airflow .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Salbutamol: Ein weiterer β2-Adrenozeptoragonist, der zur Behandlung von Asthma und COPD eingesetzt wird.

Terbutalin: Ein β2-Adrenozeptoragonist mit ähnlichen therapeutischen Anwendungen.

Fenoterol: Bekannt für seine bronchodilatatorische Wirkung und wird in Atemwegstherapien eingesetzt.

Einzigartigkeit von Reproterolhydrochlorid

Reproterolhydrochlorid ist einzigartig aufgrund seiner zweifachen Wirkung als β2-Adrenozeptoragonist und Phosphodiesterase-Inhibitor . Dieser duale Mechanismus verstärkt seine bronchodilatatorische Wirkung und macht es potenter als einige andere β2-Agonisten wie Salbutamol und Terbutalin . Darüber hinaus hat sich gezeigt, dass Reproterolhydrochlorid in Kombinationstherapien wirksam ist und einen erhöhten Schutz vor Atemwegsreaktionen bietet im Vergleich zu Einzelstoffbehandlungen .

Biologische Aktivität

Reproterol hydrochloride is a short-acting β2-adrenoceptor agonist primarily used in the management of asthma and other respiratory conditions. Its mechanism of action involves the relaxation of bronchial smooth muscles, leading to bronchodilation. This article explores the biological activity of this compound, including its pharmacological properties, clinical efficacy, and relevant case studies.

Chemical and Pharmacological Properties

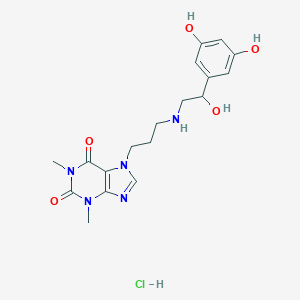

- Molecular Formula : C₁₈H₂₃N₅O₅·HCl

- Molecular Weight : 425.87 g/mol

- Stereochemistry : Racemic mixture

- Primary Target : β2-adrenoceptors

Reproterol acts by stimulating β2-adrenoceptors located in the bronchial smooth muscle, leading to increased cyclic AMP (cAMP) levels and subsequent relaxation of these muscles. This action is vital in alleviating symptoms of asthma, particularly during acute episodes.

The activation of β2-adrenoceptors by reproterol results in:

- Bronchodilation : Relaxation of bronchial smooth muscle, reducing airway resistance.

- Increased cAMP Production : Enhances intracellular signaling pathways that promote muscle relaxation.

- Anti-inflammatory Effects : May reduce inflammation in the airways, contributing to improved lung function.

Case Studies and Clinical Trials

-

Efficacy in Exercise-Induced Asthma (EIA) :

A multicenter, randomized, double-blind, placebo-controlled trial assessed the protective effect of reproterol combined with disodium cromoglycate (DSCG) against EIA. The study measured forced expiratory volume in one second (FEV1) before and after exercise challenges. Results indicated that both reproterol alone and the combination with DSCG significantly inhibited the decrease in FEV1 compared to placebo. The combination did not show a statistically significant advantage over reproterol alone (p = 0.48) . -

Dose-Response Relationship :

A study involving asthmatic patients evaluated the dose-response relationship of inhaled reproterol at doses ranging from 500 µg to 8 mg. The peak improvement in FEV1 was observed at higher doses, with a mean increase of 29% at 8 mg. Notably, there were no significant cardiovascular side effects noted at any dose level . -

Safety Profile :

Reproterol has demonstrated a favorable safety profile with minimal adverse effects on heart rate and blood pressure during clinical evaluations . This tolerance is particularly important for patients with pre-existing cardiovascular conditions.

Comparative Efficacy

The following table summarizes the comparative efficacy of reproterol against other β2-agonists:

| Drug | Peak FEV1 Improvement | Duration of Action | Side Effects |

|---|---|---|---|

| Reproterol | 29% at 8 mg | Dose-dependent | Minimal |

| Terbutaline | 24% at 0.5 mg | Moderate | Mild |

| Salbutamol | 30% at 200 µg | Short | Moderate |

Eigenschaften

IUPAC Name |

7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O5.ClH/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11;/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFWDHONRBZVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13055-82-8, 54063-54-6 (Parent) | |

| Record name | 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13055-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reproterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60926797 | |

| Record name | 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39878-37-0, 13055-82-8, 62932-28-9 | |

| Record name | 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reproterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-((2-(3,5-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-1,3-dimethyl-, monohydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062932289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPROTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4I1COJ8W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.